Boc5

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Boc5 implique plusieurs étapes, commençant par la préparation du noyau cyclobutane, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :

Formation du noyau cyclobutane : Ceci est réalisé par une réaction impliquant des précurseurs appropriés.

Introduction de groupes fonctionnels : Le noyau cyclobutane est ensuite fonctionnalisé par des groupes méthoxy et thiophène-2-méthanoyle par le biais d'une série de réactions de substitution.

Étapes de protection et de déprotection : Les groupes amino sont protégés à l'aide de groupes tert-butyloxycarbonyle (Boc), qui sont ensuite éliminés en milieu acide.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire, en s'assurant que les réactions sont optimisées pour le rendement et la pureté. Cela impliquerait probablement l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et de la spectrométrie de masse pour la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions

Boc5 subit diverses réactions chimiques, notamment :

Réactions de substitution : Introduction de groupes méthoxy et thiophène-2-méthanoyle.

Protection et déprotection : Utilisation de groupes Boc pour protéger les fonctionnalités amino.

Réactifs et conditions communs

Méthanol et acétonitrile : Utilisés comme solvants dans les étapes de synthèse et de purification.

Formiate d'ammonium et acide formique : Utilisés dans la phase mobile pour la HPLC.

Principaux produits formés

Le principal produit formé à partir de ces réactions est this compound lui-même, caractérisé par son noyau cyclobutane unique et ses groupes fonctionnels .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Boc5 has been the subject of pharmacokinetic studies aimed at understanding its behavior in biological systems. A notable study developed a high-performance liquid chromatography tandem mass spectrometry (HPLC–MS/MS) method to quantify this compound in rat plasma. This method demonstrated robustness and sensitivity, enabling researchers to evaluate the pharmacokinetics of this compound after intravenous administration. The study highlighted the necessity of determining the in vivo pharmacokinetic profile for successful drug development, emphasizing that this compound could be a candidate for further pharmacological exploration .

Glycemic Control and Insulin Sensitivity

This compound has shown promising results in improving glycemic control in diabetic models. In experiments involving db/db mice, daily administration of this compound resulted in a dose-dependent reduction in hemoglobin A1c (HbA1c) levels, indicating enhanced glycemic control. Specifically, treatment with 3 mg of this compound normalized HbA1c levels comparable to those in non-diabetic mice within five weeks. Additionally, fasting blood glucose levels were significantly reduced from approximately 12–14 mM to levels around 5–5.7 mM after four weeks of treatment, demonstrating this compound’s potential to improve insulin sensitivity .

Case Study 1: Pharmacological Effects on Diabetic Mice

In a controlled study involving db/db mice, researchers administered varying doses of this compound over four weeks. The results indicated significant improvements in glucose tolerance as measured by intraperitoneal glucose tolerance tests (IPGTT). The area under the curve (AUC) for glucose levels during these tests showed that mice treated with this compound exhibited glucose profiles indistinguishable from those of non-diabetic controls . This study underscores the potential of this compound as a therapeutic agent for managing diabetes.

Case Study 2: Impact on Adipocyte Morphology

Another investigation explored the effects of this compound on adipocyte morphology. Histological analyses revealed that treatment with this compound influenced the size and structure of adipocytes in both lean and obese mice. These morphological changes suggest that this compound may also modulate fat distribution and metabolism, further supporting its role in obesity management .

Summary Table: Key Findings on this compound

Mécanisme D'action

Boc5 exerts its effects by activating the glucagon-like peptide-1 receptor, which is involved in regulating glucose metabolism. The activation of this receptor leads to:

Stimulation of insulin secretion: Enhances glucose-dependent insulin release.

Reduction in food intake: Decreases appetite and food consumption.

Slowing of gastric emptying: Delays the passage of food from the stomach to the intestines.

Elevation of insulin sensitivity: Improves the body’s response to insulin.

Comparaison Avec Des Composés Similaires

Boc5 est unique parmi les agonistes du récepteur du peptide-1 de type glucagon en raison de sa nature non peptidique. Des composés similaires comprennent :

Activité Biologique

Boc5, identified as a non-peptidic agonist of the glucagon-like peptide-1 receptor (GLP-1R), has emerged as a significant compound in diabetes research. Its potential therapeutic applications stem from its ability to mimic the biological activities of GLP-1, which plays a crucial role in glucose metabolism and appetite regulation. This article delves into the biological activity of this compound, including its pharmacological properties, metabolic behavior, and effects on various biological systems.

Pharmacological Properties

This compound was discovered through high-throughput screening of small molecules and has shown promising results in various animal models. Key pharmacological findings include:

- Glycemic Control : In studies involving diabetic db/db mice, this compound administration resulted in significant reductions in hemoglobin A1c (HbA1c) levels, indicating improved glycemic control. Specifically, a dosage of 3 mg led to normalization of HbA1c and enhanced glucose tolerance over time .

- Weight Management : this compound has demonstrated the ability to reduce food intake and body weight in both normal and diabetic mice. In a chronic administration study, mice receiving this compound showed a decrease in adiposity and improved insulin sensitivity .

- Mechanism of Action : The compound's action is mediated through GLP-1R activation, which not only stimulates insulin secretion but also slows gastric emptying and promotes satiety. This mimics the physiological effects of endogenous GLP-1 .

Metabolic Behavior

Research on the metabolic stability of this compound reveals important insights into its pharmacokinetics:

- Stability : this compound is notably stable in liver microsomes from humans, pigs, and rats. However, it undergoes hydrolysis in plasma, primarily mediated by human serum albumin (HSA), rather than conventional metabolic enzymes .

- Half-Life Variations : The plasma half-life of this compound varies significantly among species. For instance, it ranges from approximately 23.5 hours in rats to around 83.1 hours in humans, underscoring the importance of serum albumin in its metabolism .

Case Studies

Several studies have highlighted the efficacy of this compound in different experimental settings:

-

Diabetic db/db Mice : In one study, daily injections of this compound (2 or 3 mg) over six weeks improved glucose tolerance and reduced body weight. The compound also normalized pancreatic β-cell mass and mitigated liver injury associated with diabetes .

Parameter Control Group (db/db) This compound Group (3 mg) HbA1c (mmol/mol) 60 40 Body Weight (g) 40 30 Insulin Sensitivity Low High - Diet-Induced Obesity Model : In a diet-induced obesity model using C57BL/6J mice, intermittent administration of this compound effectively prevented weight gain and improved metabolic parameters over a 12-week period .

Propriétés

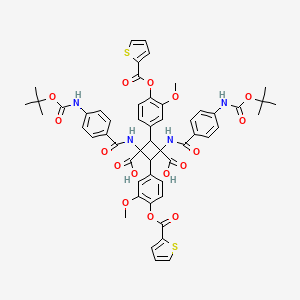

Formule moléculaire |

C54H52N4O16S2 |

|---|---|

Poids moléculaire |

1077.1 g/mol |

Nom IUPAC |

2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66) |

Clé InChI |

JSLFGFBQFKCNSQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Boc5; Boc-5; Boc 5; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.